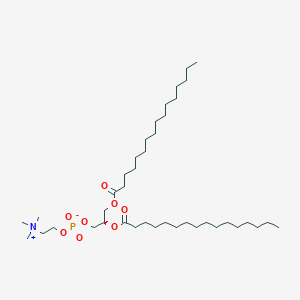

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

概要

説明

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a phospholipid that is a major constituent of lung surfactant. It plays a crucial role in reducing lung surface tension and preventing lung collapse during exhalation . This compound is essential for proper respiratory function and is widely studied for its applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反応の分析

Enzymatic Hydrolysis Reactions

DPPC undergoes hydrolysis via phospholipase A2 (PLA2) and phospholipase C (PLC) , critical in lipid signaling pathways:

Table 2: Enzymatic Reaction Products

-

Kinetic data : PLA2-mediated hydrolysis of DPPC in rat platelets shows comparable rates for DAG and phosphorylcholine formation (~0.12 μmol/min/mg protein) .

Phase Transition-Driven Reactivity

DPPC’s gel-to-liquid crystalline phase transition (Tm = 41.5°C) influences its chemical stability:

Table 3: Thermal Stability Under Varying Conditions

*2,4-dichlorophenol disrupts lipid packing, reducing transition enthalpy by 30% ( ).

Oxidative Degradation

While not explicitly detailed in the provided sources, DPPC’s saturated acyl chains generally exhibit resistance to auto-oxidation compared to unsaturated analogs. Degradation under radical stress typically produces:

Table 4: Key Spectroscopic Identifiers

Stability in Emulsion Systems

DPPC demonstrates superior emulsification stability compared to soy phosphatidylcholine:

科学的研究の応用

Biological Significance

Lung Surfactant Component

DPPC is a primary component of pulmonary surfactant, which is essential for reducing surface tension in the alveoli of the lungs. This property prevents alveolar collapse during exhalation and facilitates gas exchange. Its role in maintaining lung function has made it a focal point in respiratory medicine and neonatology, particularly concerning premature infants who may suffer from Respiratory Distress Syndrome (RDS) due to surfactant deficiency .

Pharmaceutical Applications

Drug Delivery Systems

DPPC is utilized in the formulation of liposomes and other drug delivery systems. These lipid-based carriers enhance the bioavailability of hydrophobic drugs and improve their pharmacokinetic profiles. Research has shown that DPPC liposomes can encapsulate various therapeutic agents, enhancing their stability and controlled release .

Vaccine Development

Recent studies indicate that DPPC can be used to formulate adjuvants in vaccines. Its ability to form stable lipid bilayers aids in the delivery of antigens, enhancing immune responses. This application is particularly relevant in developing vaccines against viral infections .

Material Science

Biomaterials

In material science, DPPC is explored for creating biomaterials that mimic biological membranes. Its amphiphilic nature allows it to self-assemble into bilayers, making it suitable for applications in tissue engineering and regenerative medicine .

Nanotechnology

DPPC is also investigated for its potential in nanotechnology, particularly in creating nanoscale structures for drug delivery and imaging applications. The lipid's properties facilitate the formation of nanoparticles that can encapsulate therapeutic agents .

Case Studies

作用機序

The mechanism of action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine involves its ability to reduce surface tension in the lungs. This is achieved through its incorporation into the lung surfactant monolayer, where it interacts with other surfactant proteins and lipids to stabilize the alveoli and prevent collapse during exhalation . The molecular targets include the alveolar surface, where it exerts its effects by forming a stable monolayer that reduces surface tension .

類似化合物との比較

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar properties but different positional isomers.

1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearic acid instead of palmitic acid, leading to different physical properties.

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acids, affecting its fluidity and function in membranes

Uniqueness

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is unique due to its specific role in lung surfactant and its ability to reduce surface tension effectively. Its structure allows it to form a stable monolayer, making it indispensable in respiratory physiology and the treatment of respiratory distress syndrome .

生物活性

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) is a phospholipid that plays a crucial role in various biological functions, particularly in the formation of cellular membranes and pulmonary surfactant. This article explores the biological activity of DPPC, highlighting its significance in cellular processes, its interactions with proteins, and its implications in therapeutic applications.

1. Overview of DPPC

DPPC is a saturated phospholipid commonly found in biological membranes, especially in lung surfactant. It is known for its ability to reduce surface tension in the alveoli, facilitating efficient gas exchange in the lungs. The molecular structure of DPPC comprises two palmitic acid chains esterified to a glycerol backbone, with a phosphate group attached to the third carbon.

2.1 Role in Pulmonary Surfactant

DPPC is a major component of pulmonary surfactant, which is essential for maintaining lung stability and preventing atelectasis (collapse of alveoli). The surfactant reduces surface tension at the air-liquid interface within the alveoli, thereby enhancing lung compliance and facilitating breathing.

- Mechanism : DPPC forms a monolayer at the air-water interface, which stabilizes alveolar structures during respiration. Studies have shown that alterations in DPPC levels can lead to respiratory distress syndromes, particularly in premature infants lacking adequate surfactant production .

2.2 Membrane Dynamics

DPPC contributes to membrane fluidity and integrity. It influences the physical properties of lipid bilayers, affecting permeability and protein interactions.

- Phase Transition : Differential scanning calorimetry (DSC) studies indicate that DPPC undergoes phase transitions that are temperature-dependent, which can impact membrane functionality .

3.1 Adsorption Studies

Research has demonstrated that the lipid composition of vesicles containing DPPC affects protein adsorption. For instance, bovine serum albumin (BSA) shows varying degrees of adsorption depending on the lipid environment, indicating that DPPC can modulate protein-lipid interactions .

3.2 Drug Delivery Systems

DPPC-based liposomes are being explored for drug delivery applications due to their biocompatibility and ability to encapsulate hydrophobic drugs effectively. Studies have shown that incorporating drugs like ibuprofen into DPPC-containing membranes can alter drug release profiles and enhance therapeutic efficacy .

4.1 In Vivo Studies on Lung Function

A study involving guinea pigs demonstrated that inhalation of aerosolized DPPC significantly improved lung function by reducing airway hyperresponsiveness induced by inflammatory agents . The findings support its therapeutic potential in treating respiratory conditions.

4.2 Liposome Stability and Drug Encapsulation

Research comparing conventional liposomes with those formulated from DPPC revealed enhanced stability and improved drug encapsulation efficiency, making them suitable for pharmaceutical applications .

5. Data Summary Table

| Study | Findings | Implications |

|---|---|---|

| DSC Analysis | Phase transition temperatures identified for DPPC | Important for understanding membrane fluidity |

| Protein Adsorption | Varied interaction levels with BSA based on lipid composition | Impacts drug delivery systems |

| In Vivo Guinea Pig Study | Reduced airway hyperresponsiveness with aerosolized DPPC | Potential treatment for asthma and other respiratory diseases |

6. Conclusion

The biological activity of this compound is multifaceted, playing critical roles in pulmonary function and cellular membrane dynamics. Its interactions with proteins and potential applications in drug delivery systems highlight its importance in both physiological processes and therapeutic interventions. Ongoing research will continue to elucidate its mechanisms and broaden its applications in medicine.

特性

IUPAC Name |

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048703 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35418-55-4 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。